![molecular formula C15H11Br2N B14078875 6-Bromo-1-[(4-bromophenyl)methyl]indole](/img/structure/B14078875.png)
6-Bromo-1-[(4-bromophenyl)methyl]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1-[(4-bromophenyl)methyl]indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The compound features a bromine atom at the 6th position of the indole ring and a 4-bromophenylmethyl group attached to the nitrogen atom of the indole ring. This structural configuration imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-[(4-bromophenyl)methyl]indole typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-1-[(4-bromophenyl)methyl]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding indoline derivatives.
Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: 4-bromobenzyl chloride in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-Bromo-1-[(4-bromophenyl)methyl]indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions due to its structural similarity to natural indole derivatives.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-1-[(4-bromophenyl)methyl]indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways . The exact mechanism can vary depending on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromoindole: Lacks the 4-bromophenylmethyl group, making it less complex.
1-[(4-Bromophenyl)methyl]indole: Lacks the bromine atom at the 6th position.
4-Bromo-1-naphthaleneboronic acid: Similar in having a bromine atom and aromatic structure but differs in the core structure.
Uniqueness
6-Bromo-1-[(4-bromophenyl)methyl]indole is unique due to the presence of both the bromine atom at the 6th position and the 4-bromophenylmethyl group. This dual substitution imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C15H11Br2N |
|---|---|
Peso molecular |
365.06 g/mol |
Nombre IUPAC |
6-bromo-1-[(4-bromophenyl)methyl]indole |
InChI |
InChI=1S/C15H11Br2N/c16-13-4-1-11(2-5-13)10-18-8-7-12-3-6-14(17)9-15(12)18/h1-9H,10H2 |
Clave InChI |
VOCPDFFBZDZDLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



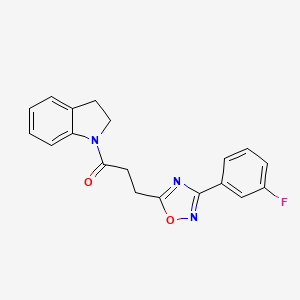
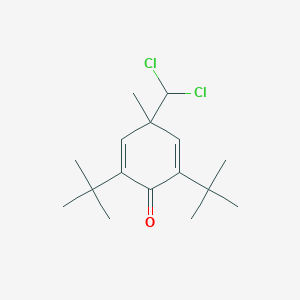

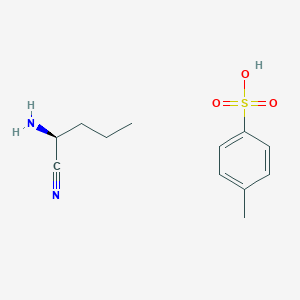



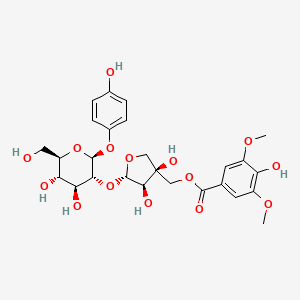
![6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-quinazolinol](/img/structure/B14078845.png)
![5-(2-hydroxy-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14078847.png)
![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14078865.png)
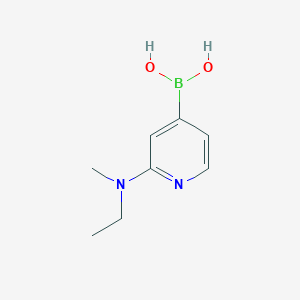
![(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol](/img/structure/B14078868.png)
